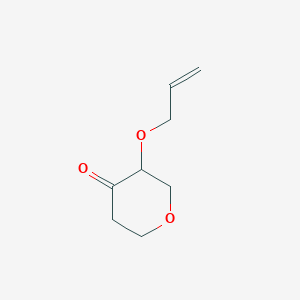

3-Prop-2-enoxyoxan-4-one

Beschreibung

3-Prop-2-enoxyoxan-4-one is a six-membered cyclic ketone (oxan-4-one) substituted at position 3 with a propenoxy (allyl ether) group. Its structure comprises a tetrahydropyran ring with a ketone at position 4 and an unsaturated ether side chain at position 3.

Eigenschaften

Molekularformel |

C8H12O3 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

3-prop-2-enoxyoxan-4-one |

InChI |

InChI=1S/C8H12O3/c1-2-4-11-8-6-10-5-3-7(8)9/h2,8H,1,3-6H2 |

InChI-Schlüssel |

SQAMMZUDWKGJIE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC1COCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enoxyoxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxan-4-one with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Prop-2-enoxyoxan-4-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Prop-2-enoxyoxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The prop-2-enoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Prop-2-enoxyoxan-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Prop-2-enoxyoxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Chromone Derivatives (4-Oxo-4H-chromen-3-yl Compounds)

Chromones, such as those described in (e.g., compounds 1–4), share a benzopyran-4-one core, which includes an aromatic benzene ring fused to a pyran-4-one system . In contrast, 3-prop-2-enoxyoxan-4-one lacks aromaticity, making its electronic properties distinct. Key differences include:

- Conjugation : Chromones benefit from extended π-conjugation, enhancing UV absorption and stability, whereas the saturated oxan-4-one ring in the target compound reduces conjugation.

- Substituent Effects: Chromone derivatives in feature electron-withdrawing groups (e.g., cyano, sulfanyl) that modulate reactivity. The propenoxy group in 3-prop-2-enoxyoxan-4-one may instead participate in allylic or radical reactions due to its unsaturated ether moiety.

- Applications : Chromones are widely studied for optical and medicinal applications , while oxan-4-one derivatives are less explored but could exhibit unique solubility or crystallinity properties.

4-Oxo-1,4-dihydroquinoline-3-carboxamides

describes 4-oxo-quinoline derivatives synthesized via carboxamide coupling . Unlike the oxan-4-one core, quinolines are nitrogen-containing heterocycles with planar aromatic systems. Comparisons include:

- Hydrogen Bonding: Quinoline carboxamides form robust hydrogen bonds via amide groups, influencing crystal packing . The propenoxy group in 3-prop-2-enoxyoxan-4-one may engage in weaker C–H···O interactions or π-stacking.

- Synthetic Routes: Quinoline derivatives are prepared via multi-step condensation and acylation , while oxan-4-one synthesis might involve cyclization of propenoxy-substituted precursors.

Other Oxan Derivatives

- 3-(Oxan-4-yl)azepan-2-one (): This compound combines an oxan (tetrahydropyran) ring with an azepanone lactam.

- Glucose-derived Oxan-2-yl Esters (): These esters (e.g., cinnamate derivatives) feature oxan-2-yl groups as part of carbohydrate backbones. Their biological activity contrasts with the non-sugar-based oxan-4-one structure of the target compound .

Functional and Structural Analysis

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation . The propenoxy group in 3-prop-2-enoxyoxan-4-one lacks strong hydrogen-bond donors, suggesting weaker intermolecular forces compared to chromones or carboxamides. This could result in lower melting points or enhanced volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.